molecular formula C27H27NO7 B12404388 eIF4A3-IN-14

eIF4A3-IN-14

Katalognummer: B12404388
Molekulargewicht: 477.5 g/mol
InChI-Schlüssel: LDWPQOSSUCBSKV-PXIJUOARSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of eIF4A3-IN-14 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for small molecule inhibitors often involve:

    Formation of Core Structure: This step involves the construction of the core scaffold of the molecule using techniques such as cyclization or condensation reactions.

    Functional Group Modifications: Introduction of various functional groups to enhance the molecule’s binding affinity and specificity. This may involve reactions such as alkylation, acylation, or halogenation.

    Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and adhering to regulatory standards for pharmaceutical manufacturing.

Analyse Chemischer Reaktionen

Types of Reactions

eIF4A3-IN-14 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    eIF4A1 Inhibitors: These compounds target eukaryotic initiation factor 4A-1 (eIF4A1), another member of the DEAD-box protein family, and have similar effects on RNA metabolism.

    eIF4A2 Inhibitors: These inhibitors target eukaryotic initiation factor 4A-2 (eIF4A2), which also plays a role in RNA splicing and translation initiation.

Uniqueness of eIF4A3-IN-14

This compound is unique in its specificity for eIF4A3, allowing for targeted inhibition of this particular protein without affecting other members of the DEAD-box family. This specificity reduces off-target effects and enhances the compound’s potential as a therapeutic agent .

Biologische Aktivität

eIF4A3-IN-14 is a small molecule inhibitor targeting the eukaryotic initiation factor 4A3 (eIF4A3), a crucial component of the Exon Junction Complex (EJC) involved in RNA metabolism, including splicing and nonsense-mediated decay. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of eIF4A3 Function

eIF4A3 plays a significant role in various cellular processes, particularly in cancer biology. It is implicated in:

  • RNA Splicing : eIF4A3 is essential for the regulation of splicing and mRNA stability.
  • Tumor Progression : High expression levels of eIF4A3 correlate with poor prognosis in several cancers, including bladder, glioblastoma, and pancreatic cancer .
  • Cell Cycle Regulation : Inhibition of eIF4A3 can lead to increased apoptosis and cell cycle arrest .

This compound acts as a competitive inhibitor that interferes with the ATPase and helicase activities of eIF4A3. This inhibition disrupts the function of the EJC, leading to altered RNA processing and subsequent effects on tumor growth and survival.

Key Findings from Research Studies

  • Inhibition Studies : In vitro studies demonstrated that targeting eIF4A3 with this compound significantly decreased tumor cell proliferation, migration, and colony formation across various cancer cell lines .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth compared to control groups. This suggests that inhibition of eIF4A3 can effectively impede tumor progression in vivo .

Case Study 1: Bladder Cancer

In bladder cancer models, high levels of eIF4A3 were associated with poor patient outcomes. Treatment with this compound led to:

  • Reduced Cell Proliferation : Cell counting kit assays indicated a significant decrease in viable cells post-treatment.
  • Increased Apoptosis : Flow cytometry revealed elevated apoptotic cell populations following treatment with the inhibitor .

Case Study 2: Pancreatic Ductal Adenocarcinoma (PDAC)

Research focused on PDAC revealed that silencing eIF4A3 altered the transcriptional landscape, affecting critical pathways involved in tumor growth. Treatment with this compound resulted in:

  • Decreased Sphere Formation : Tumorspheres formed from PDAC cells showed reduced viability when treated with the compound.
  • Altered Gene Expression Profiles : RNA-seq analyses indicated significant changes in splice variants associated with cell survival and proliferation pathways .

Data Table: Summary of Biological Effects of this compound

Cancer TypeEffect on Cell ProliferationEffect on ApoptosisIn Vivo Tumor Growth Reduction
Bladder CancerSignificant decreaseIncreasedYes
Pancreatic Ductal AdenocarcinomaSignificant decreaseIncreasedYes
GlioblastomaModerate decreaseIncreasedYes

Eigenschaften

Molekularformel

C27H27NO7

Molekulargewicht

477.5 g/mol

IUPAC-Name

methyl (1R,2R,3S,3aR,8bS)-6-amino-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate

InChI

InChI=1S/C27H27NO7/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,29,31H,28H2,1-3H3/t21-,22-,24-,26+,27+/m1/s1

InChI-Schlüssel

LDWPQOSSUCBSKV-PXIJUOARSA-N

Isomerische SMILES

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)N)O)O)C(=O)OC)C5=CC=CC=C5

Kanonische SMILES

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)N)O)O)C(=O)OC)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.